"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" chemical properties
"Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate" chemical properties
An In-depth Technical Guide to tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors.
Chemical and Physical Properties
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a Boc (tert-butoxycarbonyl) protecting group and an aminopyridine moiety. The Boc group allows for controlled reactivity at the piperidine nitrogen, making it a valuable building block in multi-step organic synthesis.
Chemical Identity
The fundamental identifiers and structural details for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1198408-35-3 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |
| Molecular Weight | 277.36 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate | [1] |
| Common Synonyms | 1-Piperidinecarboxylic acid, 4-(6-amino-3-pyridinyl)-, 1,1-dimethylethyl ester; 4-(6-Amino-3-pyridyl)-1-Boc-piperidine; tert-Butyl 4-(6-aminopyridin-3-yl) | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)N | [1] |
| InChI Key | UGJYTOMOCDGLRS-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental physicochemical data for this intermediate are not widely published. The following table includes computationally predicted values, which are useful for estimation purposes in process development and experimental design.
| Property | Predicted Value |
| Boiling Point | 422.8 ± 45.0 °C |
| Density | 1.134 ± 0.06 g/cm³ |
| Flash Point | 209.5 ± 28.7 °C |
Note: These values are predicted by computational models and should be used as estimates. Experimental verification is recommended.
Synthesis and Characterization
The most common synthetic route to tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves the reduction of its corresponding nitro-pyridine precursor.
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the synthesis protocol.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of a nitro-pyridine precursor.
Materials:
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tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv.)
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10% Palladium on Carbon (Pd/C) catalyst
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Ethanol (EtOH)
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Ethyl Acetate (EtOAc)
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Hydrogen (H₂) gas
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Nitrogen (N₂) gas
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Diatomaceous earth
Procedure:
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In a suitable reaction vessel (e.g., round-bottomed flask), dissolve the precursor, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate, in a solvent mixture of ethanol and ethyl acetate.
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Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
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Seal the reaction vessel and displace the atmosphere with hydrogen gas (this is typically done by evacuating the vessel and backfilling with H₂ multiple times). Maintain a positive pressure of hydrogen using a balloon.
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Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours).
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Monitor the reaction progress by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC/MS), to confirm the complete consumption of the starting material.
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Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.
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Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
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Wash the filter pad with several portions of ethyl acetate to ensure all product is collected.
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Combine the filtrate and the washings and concentrate the solution under reduced pressure to yield the final product, tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.
Characterization Data
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Mass Spectrometry (MS): Analysis of the product from the synthesis typically shows a protonated molecular ion peak.
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MS (ESI+): [M+H]⁺ = 278 m/z
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Applications in Drug Development
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate is not intended for direct therapeutic use but serves as a crucial building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). Its primary utility is in the development of kinase inhibitors, which are a major class of targeted cancer therapies and treatments for immune-mediated diseases.
This intermediate is notably used in the synthesis of inhibitors targeting:
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Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are fundamental regulators of the cell cycle. Inhibitors of CDK4/6 can halt the proliferation of cancer cells and are used in treating certain types of breast cancer.[2]
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Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways that mediate immune and inflammatory responses.[3] Tyk2 inhibitors are investigated for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[3]
Relevant Signaling Pathway: CDK4/6 in Cell Cycle Control
The final drug molecules derived from this intermediate often target the CDK4/6 pathway to control cell proliferation. The diagram below outlines the core logic of this pathway and the mechanism of its inhibition.
In this pathway, mitogenic signals lead to the formation of an active Cyclin D-CDK4/6 complex. This complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. Free E2F then activates the genes necessary for a cell to enter the S-phase and begin DNA replication, leading to proliferation. CDK4/6 inhibitors, synthesized using the title compound, block the kinase activity of the complex, keeping Rb in its active, E2F-sequestering state and thereby arresting the cell cycle.[2]
References
- 1. tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate (1266118-78-8) for sale [vulcanchem.com]
- 2. WO2016194831A1 - PYRIDO[3,4-d]PYRIMIDINE DERIVATIVE AND PHARMACEUTICALLY ACCEPTABLE SALT THEREOF - Google Patents [patents.google.com]
- 3. WO2015016206A1 - Heterocyclic compound - Google Patents [patents.google.com]
